N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride
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Overview
Description
EPZ020411 2HCl is a potent and selective small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6). This compound has shown significant efficacy in inhibiting PRMT6 with an IC50 value of 10 nM . It is primarily used in scientific research to study the role of PRMT6 in various biological processes, including gene expression regulation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EPZ020411 2HCl involves multiple steps, starting from the preparation of intermediate compounds. The key steps include the formation of the pyrazole ring and the subsequent attachment of various functional groups to achieve the desired molecular structure . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of EPZ020411 2HCl follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of industrial-grade equipment, automated reaction systems, and stringent quality control measures to maintain consistency and high purity levels .
Chemical Reactions Analysis
Types of Reactions: EPZ020411 2HCl primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate temperatures.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives of EPZ020411 2HCl, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .
Scientific Research Applications
EPZ020411 2HCl has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of enzyme inhibition and the role of PRMT6 in biochemical pathways.
Biology: Helps in understanding the regulation of gene expression and the impact of PRMT6 on cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMT6.
Mechanism of Action
EPZ020411 2HCl exerts its effects by selectively inhibiting PRMT6, an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This inhibition leads to a decrease in the methylation of specific substrates, such as histone H3 at arginine 2 (H3R2), thereby affecting gene expression and cellular functions. The molecular targets and pathways involved include the regulation of chromatin structure and transcriptional activity.
Comparison with Similar Compounds
EPZ020411 2HCl is unique due to its high selectivity and potency towards PRMT6 compared to other similar compounds. Some similar compounds include:
GSK126: A selective inhibitor of EZH2, another histone methyltransferase.
Tazemetostat (EPZ-6438): An inhibitor of EZH2 with applications in cancer research.
Pinometostat (EPZ5676): Targets DOT1L, a histone methyltransferase involved in leukemia.
EPZ020411 2HCl stands out due to its specificity for PRMT6 and its effectiveness in reducing H3R2 methylation, making it a valuable tool in epigenetic research and potential therapeutic applications.
Properties
Molecular Formula |
C25H40Cl2N4O3 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C25H38N4O3.2ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);2*1H |
InChI Key |
QCHZLIPYCYHFLI-UHFFFAOYSA-N |
SMILES |
CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl |
Canonical SMILES |
CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EPZ020411; EPZ-020411; EPZ 020411; EPZ020411 HCl; EPZ020411 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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